

Spectroscopic Profiling and Structural Dynamics of 5-Hydroxy-2-thiophenecarboxaldehyde

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Compound of Interest

Compound Name: 2-Thiophenecarboxaldehyde, 5-hydroxy-

Cat. No.: B13437816

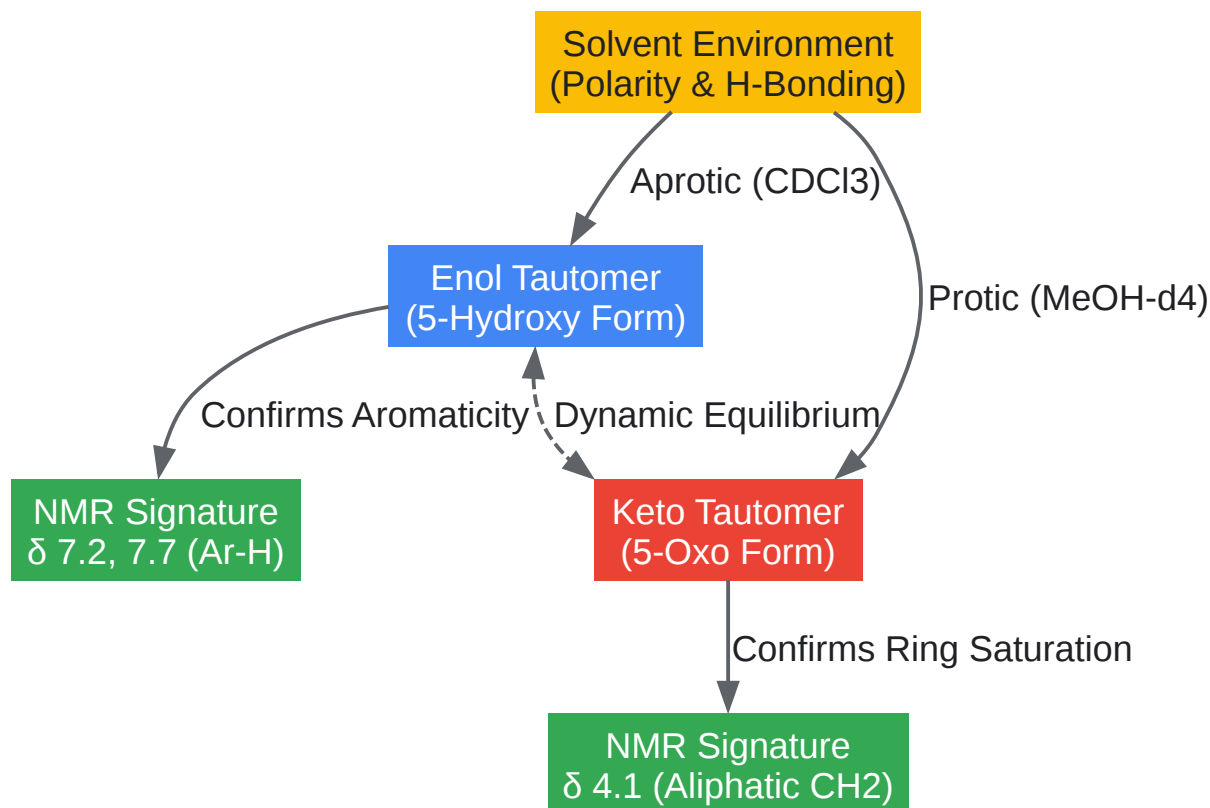
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An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary & The Tautomeric Challenge

In medicinal chemistry, 5-hydroxy-2-thiophenecarboxaldehyde (CAS: 144876-23-3)[1] serves as a highly versatile heterocyclic scaffold, frequently utilized in the design of kinase inhibitors and targeted anti-inflammatory agents. However, analyzing this compound presents a unique analytical hurdle: it exists in a dynamic, solvent-dependent keto-enol equilibrium.

As an Application Scientist, I frequently see researchers misinterpret split chromatographic peaks or broadened NMR signals as "impurities." In reality, these are manifestations of the compound oscillating between its enol form (5-hydroxythiophene-2-carboxaldehyde) and its keto tautomer (5-oxo-4,5-dihydrothiophene-2-carboxaldehyde). Understanding the thermodynamic causality behind this tautomerism[2] is the critical first step in designing reliable, self-validating spectroscopic workflows.



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Fig 1. Solvent-dependent tautomeric equilibrium and resulting NMR spectral signatures.

Comprehensive Spectroscopic Data

To establish a baseline for structural verification, the quantitative spectroscopic data for the pure enol form is summarized below.

Table 1: Nuclear Magnetic Resonance (NMR) Assignments

Acquired in anhydrous CDCl₃ to thermodynamically favor the enol tautomer.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity & Coupling	Causality / Structural Significance
^1H NMR	9.92	Singlet (1H)	Aldehyde proton (CHO). Highly deshielded due to carbonyl anisotropy.
^1H NMR	7.77	Doublet (1H, J = 4.0 Hz)	Thiophene H3. Coupled to H4; downfield due to adjacent electron-withdrawing CHO.
^1H NMR	7.20	Doublet (1H, J = 4.0 Hz)	Thiophene H4. Shielded relative to H3 by the electron-donating 5-OH group.
^1H NMR	10.50 (Broad)	Broad Singlet (1H)	Hydroxyl (OH). Broadening is caused by rapid intermolecular proton exchange.
^{13}C NMR	183.2	Carbonyl (C=O)	Aldehyde carbon. Conjugation with the thiophene ring prevents shifting >190 ppm.
^{13}C NMR	165.0	Quaternary (C-OH)	C5 position. Highly deshielded by the directly attached electronegative oxygen.

Table 2: Key Infrared (IR) Vibrational Frequencies

Wavenumber (cm ⁻¹)	Vibrational Mode	Diagnostic Value
3100 - 3300	O-H Stretch (Broad)	Confirms the presence of the enol form.
1660 - 1680	C=O Stretch (Strong)	Aldehyde carbonyl. Lower frequency than aliphatic aldehydes due to ring conjugation.
1530 - 1550	C=C Stretch (Aromatic)	Validates the intact aromatic thiophene ring (absent in the pure keto form).

Self-Validating Experimental Protocols

Do not blindly run samples. The protocols below are engineered with built-in validation steps to ensure the data you collect is an accurate reflection of the molecule, rather than an artifact of sample preparation.

Protocol A: Anhydrous NMR Acquisition for Enol Stabilization

Trace acid in standard chloroform-d (CDCl₃) acts as a catalyst, rapidly accelerating the keto-enol interconversion and obliterating your signals into an unreadable baseline hump.

- **Solvent Purification:** Pass CDCl₃ through a short plug of basic alumina immediately prior to use. Causality: This strips out trace DCl generated by the photolytic degradation of chloroform, arresting acid-catalyzed tautomerization.
- **Sample Preparation:** Dissolve 15 mg of 5-hydroxy-2-thiophenecarboxaldehyde in 0.6 mL of the purified CDCl₃ under a dry nitrogen atmosphere.
- **Acquisition:** Run standard 1D ¹H and ¹³C experiments at 298 K.
- **Self-Validation Step (D₂O Shake):** Add 10 μL of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-run the ¹H spectrum.

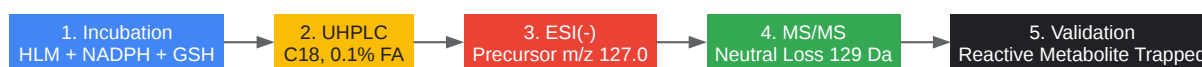
- Validation Logic: The broad singlet at δ 10.50 must completely disappear (exchanging H for D), while the aromatic doublets remain untouched. This definitively proves the peak belongs to the labile enol OH and not an aliphatic impurity.

Protocol B: LC-MS/MS Bioactivation Trapping Workflow

Thiophene rings, particularly 5-hydroxythiophenes, are notorious for undergoing cytochrome P450-mediated bioactivation[3]. Isotope labeling studies have proven that molecular oxygen drives epoxidation and subsequent ring-opening to form a highly reactive γ -ketoenal intermediate[4]. This intermediate is a Michael acceptor that can covalently bind to proteins, causing idiosyncratic drug toxicity.

To profile this liability, we utilize a self-validating trapping assay:

- Incubation: Incubate 10 μ M of the compound with Human Liver Microsomes (HLM, 1 mg/mL) and an NADPH regenerating system at 37°C for 60 minutes.
- Trapping Agent Addition: Introduce 5 mM Glutathione (GSH) into the incubation matrix. Causality: GSH acts as a surrogate nucleophile, attacking the reactive γ -ketoenal before it can bind to microsomal proteins.
- Quenching & Centrifugation: Quench the reaction with ice-cold acetonitrile (1:1 v/v) to precipitate proteins, then centrifuge at 14,000 x g for 10 minutes.
- UHPLC-ESI-MS/MS Analysis: Inject the supernatant onto a C18 column using a gradient of 0.1% Formic Acid in Water/Acetonitrile. Operate the mass spectrometer in Negative ESI mode. Causality: The intact enol is highly acidic (pKa ~6) and ionizes preferentially in negative mode, yielding a robust $[M-H]^-$ precursor at m/z 127.0[1].
- Self-Validation Step (Neutral Loss Scan): Program the Q-TOF or Orbitrap to monitor for a neutral loss of 129 Da.
 - Validation Logic: A loss of 129 Da corresponds to the cleavage of the pyroglutamic acid moiety of the GSH adduct. Detecting this specific fragment definitively proves that the reactive γ -ketoenal was generated and successfully trapped.



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Fig 2. Self-validating LC-MS/MS workflow for trapping reactive γ -ketoenal metabolites.

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Sources

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